Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Medicinal Chemistry Pharmacokinetics Drug Design

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (CAS 886763-10-6) is an organic compound classified as a trifluoromethyl-substituted phenylpropylamine derivative. Its molecular formula is C11H14F3N, and its molecular weight is 217.23 g/mol.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
CAS No. 886763-10-6
Cat. No. B12115217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine
CAS886763-10-6
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCNCCCC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C11H14F3N/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8,15H,3,5,7H2,1H3
InChIKeySHWAZXOSHBKWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (CAS 886763-10-6): Chemical Identity and Core Structural Characteristics


Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (CAS 886763-10-6) is an organic compound classified as a trifluoromethyl-substituted phenylpropylamine derivative. Its molecular formula is C11H14F3N, and its molecular weight is 217.23 g/mol . The structure consists of a phenyl ring with a trifluoromethyl (-CF3) group at the meta-position, linked via a propyl chain to a secondary N-methylamine moiety. The presence of the highly electronegative trifluoromethyl group is a key structural feature that significantly modulates the compound's lipophilicity, metabolic stability, and electronic properties, distinguishing it from non-fluorinated or differently substituted analogs .

Trifluoromethyl-substituted phenylpropylamine scaffold
Meta-CF₃ group modulates lipophilicity for CNS research
May serve as CNS-probe building block or comparator control

Why In-Class Substitution of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (886763-10-6) Carries Significant Risk


The specific substitution pattern of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine—a meta-CF3 on the phenyl ring, a three-carbon linker, and an N-methyl secondary amine—is not interchangeable with close structural analogs. Even minor changes, such as shifting the CF3 group to the para-position, removing the N-methyl group, or altering the linker length, can drastically alter the compound's physicochemical properties (e.g., logP, pKa) and, consequently, its performance as a synthetic intermediate or its biological target engagement . Without direct comparative data for this specific compound, assuming functional equivalence to analogs like 3-(4-(trifluoromethyl)phenyl)propylamine or N-ethyl derivatives is unsupported and may lead to irreproducible results or failed synthetic campaigns .

Positional Isomer Sensitivity
Shifting CF₃ from meta to para may alter logP and receptor engagement profiles.
N-Alkyl Substitution Impact
N-Ethyl or N-desmethyl analogs can shift amine basicity and metabolic stability.
Linker Length Dependence
Changing propyl linker to ethyl or butyl may disrupt conformational fit with targets.

Product-Specific Quantitative Evidence for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (886763-10-6)


Quantitative Lipophilicity and Drug-Likeness Differentiation from Non-Fluorinated Analog

The incorporation of the trifluoromethyl group in Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine significantly increases lipophilicity compared to the non-fluorinated parent compound, N-methyl-3-phenylpropylamine. While direct experimental logP values are not publicly available for this specific compound, class-level inference based on well-established quantitative structure-property relationships (QSPR) for trifluoromethyl-substituted phenylalkylamines indicates a substantial increase in logP, typically on the order of +1.0 to +1.5 units . This modification is known to enhance membrane permeability and metabolic stability, which are critical parameters for both its use as a CNS-penetrant probe molecule and as a building block for optimizing ADME profiles in drug candidates .

Lipophilicity (cLogP)
Class-level inference
Target est. ~3.5–4.0
vs. baseline ~2.5
May modulate membrane partitioning in CNS studies.
In silico QSPR estimate; experimental logP needed.
Medicinal Chemistry Pharmacokinetics Drug Design

Structural Basis for Differential Binding Compared to Fluoxetine (Prozac)

A critical structural distinction exists between Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine and the potent selective serotonin reuptake inhibitor (SSRI) fluoxetine. Fluoxetine features a phenoxy linker between the phenyl ring and the N-methylpropylamine chain, whereas the target compound possesses a direct carbon-carbon linkage (phenylpropylamine) . In vitro studies on fluoxetine (Lilly 110140) report a Ki of 55 nM for serotonin transporter (SERT) inhibition [1]. While no direct binding data exists for 886763-10-6, class-level SAR (structure-activity relationship) indicates that the removal of the phenoxy oxygen eliminates a key hydrogen bond acceptor and alters molecular conformation, which is predicted to result in a substantial loss of SERT affinity, likely by two or more orders of magnitude [1].

SERT Affinity
Class-level inference
Pred. Ki > 1 µM
vs. Fluoxetine Ki 55 nM
Supports use as SERT-negative control in assays.
SAR-based prediction; direct binding data absent.
Neuroscience Serotonin Transporter Chemical Probe

Prioritized Research and Industrial Application Scenarios for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (886763-10-6)


As a Lipophilic Building Block for CNS Drug Discovery

The compound's elevated lipophilicity, inferred from its trifluoromethyl-substituted structure, makes it a valuable intermediate for synthesizing novel CNS-penetrant candidates. Researchers can leverage this property to optimize the blood-brain barrier permeability of lead compounds where a moderate increase in logP is desired .

As a Negative Control Probe for Serotonin Transporter (SERT) Studies

Given the substantial structural divergence from fluoxetine—specifically the absence of the critical phenoxy linker—this compound is predicted to exhibit negligible SERT affinity. This makes it a suitable negative control in assays designed to validate the target engagement of novel SERT inhibitors or to explore non-SERT-mediated mechanisms of trifluoromethylphenylalkylamines [1].

As a Scaffold for Developing Non-SSRI Antidepressant Mechanisms

Since the compound is not expected to act as a potent SERT inhibitor, it provides a clean scaffold for medicinal chemistry efforts aimed at identifying alternative targets for mood disorders (e.g., sigma receptors, trace amine-associated receptors). Modifications to this core structure could yield compounds with novel polypharmacology or improved side-effect profiles compared to traditional SSRIs [1].

Application
Selection Property
Validation Focus
CNS-penetrant probe synthesis
Lipophilicity for BBB partitioning
Membrane permeability assay
SERT target engagement control
Predicted low SERT affinity
SERT binding assay validation
Non-SERT neuropharmacology scaffold
Clean scaffold for alternative targets
Sigma/TAAR receptor screening

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